molecular formula C13H15NO B8436616 2-(Naphthalen-1-ylmethoxy)-ethylamine

2-(Naphthalen-1-ylmethoxy)-ethylamine

Cat. No.: B8436616
M. Wt: 201.26 g/mol
InChI Key: DIBWTBPASUFKNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Naphthalen-1-ylmethoxy)-ethylamine is a secondary amine featuring a naphthalene ring substituted at the 1-position with a methoxyethylamine side chain. The compound’s systematic name reflects its structure: the naphthalene core is linked via a methoxy group (-OCH₃) to an ethylamine (-CH₂CH₂NH₂) moiety.

The compound’s synthesis typically involves coupling a naphthalen-1-ylmethoxy group with ethylamine precursors. For example, analogous procedures include the use of carbodiimide-mediated coupling reactions, as seen in the preparation of related naphthalene-acetamide derivatives .

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

2-(naphthalen-1-ylmethoxy)ethanamine

InChI

InChI=1S/C13H15NO/c14-8-9-15-10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,14H2

InChI Key

DIBWTBPASUFKNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2COCCN

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

2-(7-Methoxynaphthalen-1-yl)ethanamine Hydrochloride
  • Structure : Differs in the substitution position of the methoxy group (7-position vs. 1-position) and includes a hydrochloride salt.
  • Properties: The hydrochloride salt enhances solubility in polar solvents.
  • Applications : Studied for its bioactivity in neurological models due to its structural resemblance to serotonin analogues.
R-(+)-1-(Naphthyl)ethylamine
  • Structure : Features a naphthyl group directly attached to the ethylamine chain without a methoxy spacer.
  • Properties : Higher hydrophobicity due to the absence of the methoxy group, leading to increased membrane permeability.
  • Applications : Used as a chiral auxiliary in asymmetric synthesis and pharmaceutical intermediates .
2-(1-Methylethoxy)-1-naphthalenemethanamine (CAS 1049030-20-7)
  • Structure : Contains a branched methylethoxy (-OCH(CH₃)₂) group instead of methoxyethylamine.
  • Properties : Increased steric bulk may limit interactions with planar receptor sites. Hydrophobicity is higher due to the branched alkoxy group .
5-Methoxytryptamine
  • Structure : Replaces naphthalene with an indole ring, retaining the methoxyethylamine chain.
  • Properties : The indole core enables π-π stacking with serotonin receptors, whereas the naphthalene analogue may exhibit distinct binding kinetics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Feature
2-(Naphthalen-1-ylmethoxy)-ethylamine C₁₃H₁₅NO 201.27 Low in water 1-naphthylmethoxy, ethylamine
2-(7-Methoxynaphthalen-1-yl)ethanamine HCl C₁₃H₁₆ClNO 253.73 High (polar solvents) 7-methoxy, hydrochloride salt
R-(+)-1-(Naphthyl)ethylamine C₁₂H₁₃N 171.24 Low in water Direct naphthyl-ethylamine linkage
5-Methoxytryptamine C₁₁H₁₄N₂O 190.24 Moderate Indole core, methoxyethylamine

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